molecular formula C15H14O2 B3157407 (2E)-1-(4-Ethylphenyl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 84921-98-2

(2E)-1-(4-Ethylphenyl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No. B3157407
CAS RN: 84921-98-2
M. Wt: 226.27 g/mol
InChI Key: QBFIOHJNJFKEKD-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-1-(4-Ethylphenyl)-3-(furan-2-yl)prop-2-en-1-one, also known as chalcone, is a naturally occurring compound that has been found in various plants. It is a yellow crystalline solid with a molecular formula of C15H12O2 and a molecular weight of 224.25 g/mol. Chalcone has been studied extensively for its potential therapeutic applications in various diseases, including cancer, diabetes, inflammation, and microbial infections.

Mechanism of Action

Chalcone exerts its biological effects through various mechanisms. It has been found to modulate the expression of various genes involved in inflammation, oxidative stress, and cell proliferation. Chalcone has been shown to inhibit the activity of various enzymes involved in inflammation, including COX-2, LOX, and iNOS. It has also been found to scavenge reactive oxygen species (ROS) and enhance antioxidant defense mechanisms. Chalcone has been shown to inhibit the growth of microbial pathogens by disrupting their cell membrane and inhibiting their enzyme activity.
Biochemical and Physiological Effects:
Chalcone has been found to possess various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. Chalcone has been found to reduce the levels of oxidative stress markers, such as MDA and ROS, and increase the levels of antioxidant enzymes, such as SOD and CAT. It has also been found to improve glucose metabolism and insulin sensitivity in diabetic animals.

Advantages and Limitations for Lab Experiments

Chalcone has several advantages for lab experiments. It is a naturally occurring compound that can be easily synthesized in the lab. It has low toxicity and can be easily administered to animals. Chalcone has been found to possess a broad range of biological activities, making it a useful tool for studying various diseases. However, (2E)-1-(4-Ethylphenyl)-3-(furan-2-yl)prop-2-en-1-one also has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability and efficacy. It can also undergo rapid metabolism and elimination in vivo, which can affect its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for research on (2E)-1-(4-Ethylphenyl)-3-(furan-2-yl)prop-2-en-1-one. One area of research is the development of (2E)-1-(4-Ethylphenyl)-3-(furan-2-yl)prop-2-en-1-one derivatives with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the identification of novel targets and signaling pathways involved in the biological effects of (2E)-1-(4-Ethylphenyl)-3-(furan-2-yl)prop-2-en-1-one. Chalcone could also be studied for its potential applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Furthermore, the combination of (2E)-1-(4-Ethylphenyl)-3-(furan-2-yl)prop-2-en-1-one with other drugs or natural compounds could be explored for synergistic effects and improved therapeutic outcomes.

Scientific Research Applications

Chalcone has been studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory, antioxidant, antimicrobial, antidiabetic, and anticancer properties. Chalcone has been shown to inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing metastasis. It has also been found to modulate various signaling pathways involved in cancer development, including PI3K/Akt, NF-κB, and MAPK/ERK pathways.

properties

IUPAC Name

(E)-1-(4-ethylphenyl)-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-2-12-5-7-13(8-6-12)15(16)10-9-14-4-3-11-17-14/h3-11H,2H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFIOHJNJFKEKD-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(4-Ethylphenyl)-3-(furan-2-yl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(4-Ethylphenyl)-3-(furan-2-yl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-1-(4-Ethylphenyl)-3-(furan-2-yl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.